5-methyl-1-propyl-1H-pyrazole
Overview
Description
5-Methyl-1-propyl-1H-pyrazole is a heterocyclic compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus, including 5-methyl-1-propyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of 5-methyl-1-propyl-1H-pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles, including 5-methyl-1-propyl-1H-pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Structural and Spectral Studies
- Structural Characterization : Research on derivatives of 5-methyl-1-propyl-1H-pyrazole, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, emphasizes detailed structural and spectral investigations. Using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, these studies provide insights into the molecular structure and electronic properties of pyrazole derivatives (Viveka et al., 2016).
Coordination Chemistry
- Metal Complex Formation : Pyrazole-dicarboxylate acid derivatives, including compounds similar to 5-methyl-1-propyl-1H-pyrazole, have been synthesized for studying their coordination properties with metals like Cu, Co, and Zn. These studies provide valuable insights into the chelation properties and crystal structures of these complexes, contributing to the field of coordination chemistry (Radi et al., 2015).
Drug Discovery
- Fragment-Based Lead Discovery : 5-methyl-1-propyl-1H-pyrazole has been identified as a fragment in the development of novel inhibitors for protein kinase B (PKB), a key enzyme in various biological processes. This research utilizes fragment-based screening techniques, highlighting the potential of pyrazole derivatives in drug discovery (Saxty et al., 2007).
Chemical Synthesis and Functionalization
- Methylation Studies : Methylation of amino-methylthio-1H-pyrazole derivatives, closely related to 5-methyl-1-propyl-1H-pyrazole, has been explored to understand the reactivity of these compounds and their potential as building blocks in chemical synthesis (Ren et al., 2010).
Electromechanical and Chemical Properties
Interaction with Acetone and Pyrazole Esters : Studies on pyrazole ester derivatives reveal their unique interactions with molecules like acetone. These interactions, explored through NMR and cyclic voltammetric titration, demonstrate the potential of pyrazole derivatives in chemical sensing and stabilization applications (Tewari et al., 2014).
Lithium Ion Battery Electrolytes : Modified pyrazole derivatives, such as 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, have been synthesized and evaluated for use in high voltage lithium ion batteries. This research explores the electrochemical stability and performance enhancement of battery electrolytes, underscoring the versatile applications of pyrazole derivatives in energy storage technologies (von Aspern et al., 2020).
Safety And Hazards
Future Directions
Pyrazoles, including 5-methyl-1-propyl-1H-pyrazole, have skyrocketed in popularity since the early 1990s due to their wide range of applications in various fields of science . Therefore, future research may continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
5-methyl-1-propylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-6-9-7(2)4-5-8-9/h4-5H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMOLQKFYLQAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307405 | |
Record name | 5-Methyl-1-propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-propyl-1H-pyrazole | |
CAS RN |
32493-03-1 | |
Record name | 5-Methyl-1-propyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32493-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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